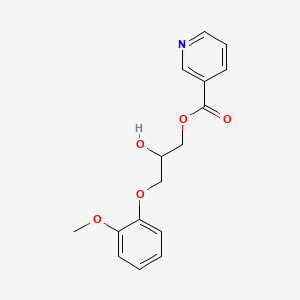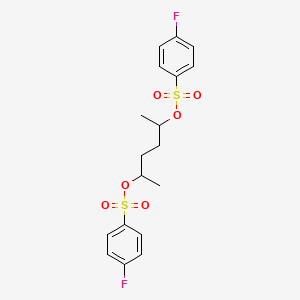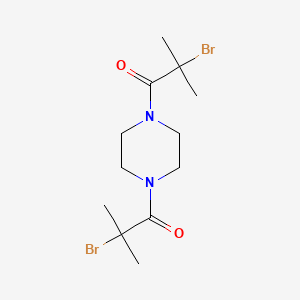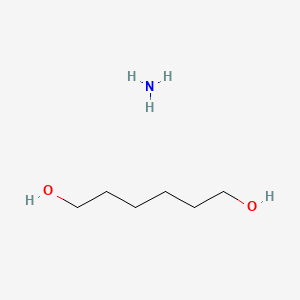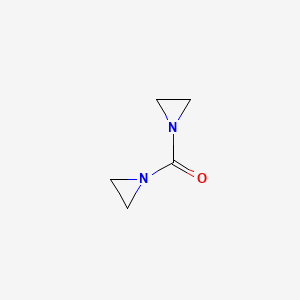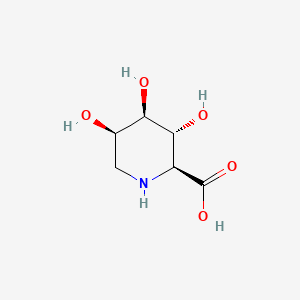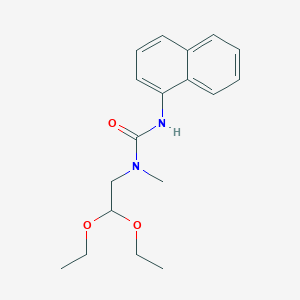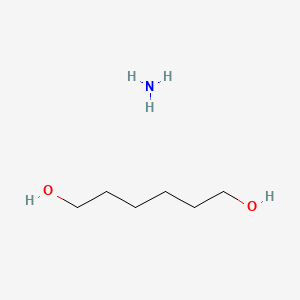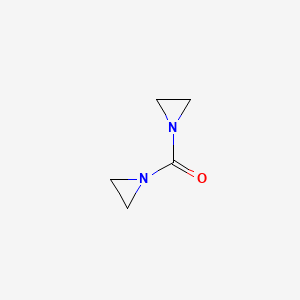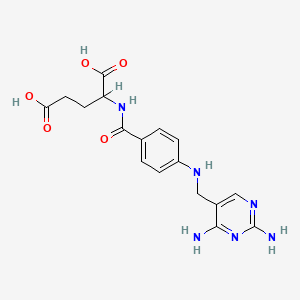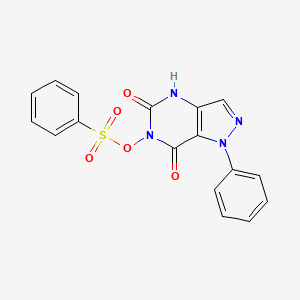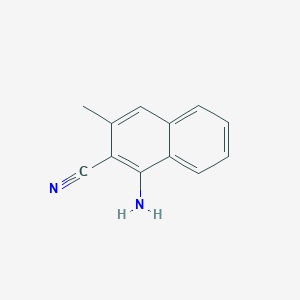![molecular formula C27H24N4O9P2 B12811805 [4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid CAS No. 111129-57-8](/img/structure/B12811805.png)
[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NF 070” is a nitrogen fluoride compound, part of a broader class of nitrogen-fluorine compounds. Nitrogen fluorides are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrogen fluoride compounds typically involves the reaction of nitrogen-containing compounds with fluorine or fluorine-containing reagents. For instance, nitrogen trifluoride (NF₃) can be synthesized by the reaction of ammonia with fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of nitrogen fluoride compounds often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. For example, the production of nitrogen trifluoride involves the electrochemical fluorination of ammonia .
Chemical Reactions Analysis
Types of Reactions
Nitrogen fluoride compounds undergo various types of chemical reactions, including:
Oxidation: Nitrogen fluorides can act as oxidizing agents in chemical reactions.
Reduction: These compounds can be reduced under specific conditions to form other nitrogen-containing compounds.
Substitution: Nitrogen fluorides can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with nitrogen fluoride compounds include:
Fluorine gas: Used in the synthesis and fluorination reactions.
Ammonia: Reacts with fluorine to produce nitrogen trifluoride.
Reducing agents: Such as hydrogen gas, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving nitrogen fluoride compounds include various fluorinated nitrogen compounds, such as nitrogen trifluoride, nitrogen difluoride, and others .
Scientific Research Applications
Nitrogen fluoride compounds have a wide range of scientific research applications, including:
Chemistry: Used as fluorinating agents in organic synthesis.
Biology: Studied for their potential biological activities and interactions.
Medicine: Investigated for their potential use in medical imaging and diagnostics.
Industry: Used in the semiconductor industry for plasma etching and cleaning processes
Mechanism of Action
The mechanism of action of nitrogen fluoride compounds involves their ability to act as strong oxidizing agents and fluorinating agents. They can introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity. The molecular targets and pathways involved in these reactions include various organic substrates and catalytic systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nitrogen fluoride include:
- Nitrogen monofluoride (NF)
- Nitrogen difluoride radical (NF₂)
- Nitrogen trifluoride (NF₃)
- Nitrogen pentafluoride (NF₅)
- Dinitrogen difluoride (N₂F₂)
- Tetrafluorohydrazine (N₂F₄)
- Fluorine azide (N₃F)
- Tetrafluoroammonium (NF₄⁺)
Uniqueness
The uniqueness of nitrogen fluoride compounds lies in their high reactivity and ability to introduce fluorine atoms into various substrates. This makes them valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
111129-57-8 |
|---|---|
Molecular Formula |
C27H24N4O9P2 |
Molecular Weight |
610.4 g/mol |
IUPAC Name |
[4-[[4-[[4-[(4-phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid |
InChI |
InChI=1S/C27H24N4O9P2/c32-25(28-19-9-13-23(14-10-19)41(35,36)37)17-1-5-21(6-2-17)30-27(34)31-22-7-3-18(4-8-22)26(33)29-20-11-15-24(16-12-20)42(38,39)40/h1-16H,(H,28,32)(H,29,33)(H2,30,31,34)(H2,35,36,37)(H2,38,39,40) |
InChI Key |
VDSXBIOBYPZLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)P(=O)(O)O)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


